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Compound of Interest

Compound Name:
3-Amino-5-(2-methylphenyl)-1H-

pyrazole

Cat. No.: B2493455 Get Quote

Introduction
3-Amino-5-(2-methylphenyl)-1H-pyrazole, a substituted aminopyrazole, represents a class of

heterocyclic compounds of significant interest in medicinal chemistry and drug development.

The pyrazole scaffold is a key pharmacophore in numerous biologically active molecules. A

precise and comprehensive understanding of the molecular structure is paramount for

elucidating structure-activity relationships (SAR) and ensuring the quality and integrity of

synthesized compounds. This technical guide provides an in-depth analysis of the

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—for 3-Amino-5-(2-methylphenyl)-1H-pyrazole. The interpretations are

grounded in fundamental spectroscopic principles and comparative data from analogous

structures, offering researchers a robust framework for the characterization of this and related

molecules. While direct experimental spectra for this specific molecule are not widely

published, this guide synthesizes expected data based on extensive analysis of similar

compounds.

Molecular Structure and Tautomerism
A critical consideration for aminopyrazoles is the phenomenon of annular tautomerism, where

the proton on the pyrazole nitrogen can reside on either nitrogen atom, leading to two

tautomeric forms. This dynamic equilibrium can influence the observed spectroscopic data,

particularly in NMR.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules. For 3-Amino-5-(2-methylphenyl)-1H-pyrazole, both ¹H and ¹³C NMR

provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the pyrazole ring proton,

the aromatic protons of the 2-methylphenyl group, the methyl protons, and the amine and

pyrazole NH protons. The chemical shifts are influenced by the electronic environment of each

proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-5-(2-methylphenyl)-1H-pyrazole
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Notes

Pyrazole C4-H 5.8 - 6.2 Singlet (s) -

The chemical

shift is in the

typical range for

a proton on a

pyrazole ring.

Aromatic H (o,

m, p)
7.0 - 7.5 Multiplet (m) -

The protons of

the 2-

methylphenyl

group will appear

as a complex

multiplet.

NH₂ 4.5 - 5.5
Broad Singlet (br

s)
-

The broadness is

due to

quadrupole

effects of the

nitrogen and

potential proton

exchange.

Pyrazole NH 11.0 - 13.0
Broad Singlet (br

s)
-

The chemical

shift is highly

dependent on

solvent and

concentration;

may exchange

with D₂O.

CH₃ 2.2 - 2.5 Singlet (s) -

The methyl

group protons

are deshielded

by the adjacent

aromatic ring.
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Causality in Experimental Choices: The choice of a deuterated solvent is critical. In aprotic

solvents like DMSO-d₆, the NH protons are more likely to be observed, whereas in protic

solvents like D₂O or CD₃OD, they will exchange with deuterium and become invisible in the

spectrum. Low-temperature NMR can sometimes resolve tautomers by slowing the rate of

proton exchange.[1]

¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the pyrazole and aromatic carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-5-(2-methylphenyl)-1H-pyrazole

Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

Pyrazole C3 150 - 155
Attached to the amino group,

resulting in a downfield shift.

Pyrazole C4 95 - 105

The upfield shift is

characteristic of a CH carbon

in a pyrazole ring.

Pyrazole C5 140 - 145
Attached to the aromatic ring,

causing a downfield shift.

Aromatic C (quaternary) 130 - 140

Includes the carbon attached

to the pyrazole and the carbon

bearing the methyl group.

Aromatic C (CH) 125 - 135
Multiple signals are expected

for the aromatic CH carbons.

CH₃ 20 - 25

Typical chemical shift for a

methyl group attached to an

aromatic ring.

Trustworthiness through Self-Validation: 2D NMR techniques such as HSQC (Heteronuclear

Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are
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invaluable for confirming assignments. An HSQC spectrum would correlate the pyrazole C4-H

proton signal with the C4 carbon signal. An HMBC spectrum would show correlations between

the pyrazole C4-H and the C3 and C5 carbons, as well as correlations from the methyl protons

to the aromatic carbons, thus validating the proposed structure.[1]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Parameters: Use a 45° pulse width, a relaxation delay of 2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to confirm

assignments.

Diagram 1: General Workflow for NMR Analysis
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Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The

IR spectrum of 3-Amino-5-(2-methylphenyl)-1H-pyrazole will be characterized by absorptions

corresponding to N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for 3-Amino-5-(2-methylphenyl)-1H-pyrazole

Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

N-H stretch (amine) 3300 - 3500 Medium-Strong

Often appears as a

doublet for a primary

amine.

N-H stretch (pyrazole) 3100 - 3300 Medium, Broad
The broadness is due

to hydrogen bonding.

Aromatic C-H stretch 3000 - 3100 Medium-Weak
Characteristic of sp²

C-H bonds.[2]

Aliphatic C-H stretch 2850 - 3000 Medium-Weak
From the methyl

group.

C=N stretch

(pyrazole)
1600 - 1650 Medium-Strong

Characteristic of the

pyrazole ring.[2]

C=C stretch

(aromatic)
1450 - 1600 Medium

Multiple bands are

expected.

N-H bend (amine) 1550 - 1650 Medium
May overlap with C=N

and C=C stretches.

C-N stretch 1200 - 1350 Medium

Authoritative Grounding: The vibrational modes of pyrazole and its derivatives have been

extensively studied. The N-H stretching vibrations are particularly sensitive to hydrogen
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bonding, which can cause significant broadening and shifts in their absorption frequencies.[3]

[4]

Experimental Protocol for IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the ATR accessory.

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data for 3-Amino-5-(2-methylphenyl)-1H-pyrazole

Molecular Formula: C₁₀H₁₁N₃

Molecular Weight: 173.22 g/mol

Expected Molecular Ion Peak (M⁺): m/z = 173

Table 4: Predicted Key Fragmentation Patterns
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m/z Possible Fragment Notes

173 [M]⁺ Molecular ion peak.

158 [M - CH₃]⁺ Loss of the methyl group.

146 [M - HCN]⁺

A common fragmentation

pathway for pyrazoles is the

expulsion of hydrogen cyanide.

[5]

118 [M - HCN - N₂]⁺

Subsequent loss of a nitrogen

molecule from the [M-HCN]⁺

fragment is also a

characteristic fragmentation of

the pyrazole ring.[5]

91 [C₇H₇]⁺
Tropylium ion, characteristic of

a tolyl group.

Mechanistic Insight: The fragmentation of the pyrazole ring often involves two key processes:

the expulsion of HCN and the loss of N₂. The relative abundance of the resulting fragment ions

can be influenced by the nature and position of substituents on the ring.[5][6]

Experimental Protocol for Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use electron impact (EI) ionization at 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion

and fragment ions.

Diagram 2: Predicted Fragmentation Pathway
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- HCN
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cleavage
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- N₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b2493455#spectroscopic-data-nmr-ir-ms-of-3-
amino-5-2-methylphenyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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